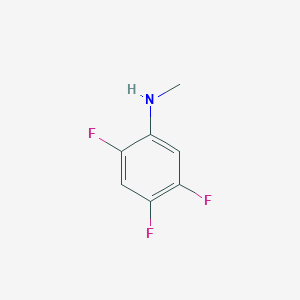

2,4,5-三氟-N-甲基苯胺

描述

The compound 2,4,5-Trifluoro-N-methylaniline is a fluorinated aniline derivative, which is a class of compounds characterized by the presence of an amino group attached to a benzene ring that is further substituted with various fluorine atoms. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives often involves the use of difluoroaniline precursors. For instance, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue were synthesized from 3,5-difluoroaniline derivatives using butyllithium followed by methyl chloroformate . The regiocontrol of metallation in these reactions was directed by the fluorine atoms rather than the amide substituent, indicating the strong directing influence of fluorine in these synthetic processes.

Molecular Structure Analysis

The molecular and crystal structure of related fluorinated compounds, such as 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan and its N-methyl and N,N'-dimethyl derivatives, have been investigated using single-crystal growth and density functional theory (DFT) calculations . These studies help in understanding the tautomeric equilibria and the influence of fluorine atoms on the molecular conformation and stability.

Chemical Reactions Analysis

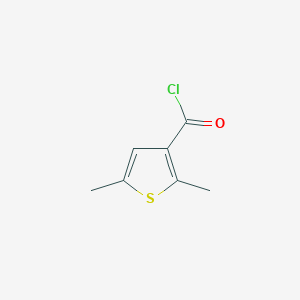

Fluorinated anilines can undergo various chemical reactions, including cyclocondensation. For example, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was synthesized and reacted with hydroxylamine and hydrazine to form new trifluoromethyl-substituted compounds . The reactivity of these compounds is influenced by the presence of fluorine, which can affect the electronic properties of the molecule and its reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are significantly influenced by the trifluoromethyl group. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of trifluoromethylated pyrimidinones may stabilize certain molecular conformations . These interactions and the presence of fluorine atoms can affect the boiling point, solubility, and other physical properties of the compound, as well as its chemical reactivity and biological activity.

科学研究应用

微反应器辅助合成

微反应器技术已被用于连续合成诸如2,4,5-三氟溴苯这样的中间体,该中间体源自2,4,5-三氟苯胺,展示了在制药行业中高效、可扩展生产方法的潜力。这种方法在质量和热量传递方面具有优势,减少了反应时间,提高了产物收率和纯度(Deng et al., 2017)。

有机溶剂中的电合成

对N-甲基苯胺的电聚合进行了研究,该物质与2,4,5-三氟-N-甲基苯胺密切相关,在有机溶剂中进行。这个过程导致了导电聚合物的形成,这些聚合物在电子学和材料科学中具有潜在应用(Wei et al., 2005)。

氟化学

三氟-N-甲基苯胺衍生物已被用作氟化学中的构建块,有助于高度氟化合物的开发。由于其独特的物理化学性质,这些化合物在药物化学和材料科学中找到了应用(Kysilka et al., 2008)。

三氟甲基化合物的合成

从2,4,5-三氟-N-甲基苯胺衍生物合成的二氢尿嘧啶酸的三氟甲基类似物已被探索其在药物开发中的潜力,展示了三氟-N-甲基苯胺在创造生物活性分子中的作用(Sukach et al., 2015)。

异构体的分析区分

研究表明,2,4,5-三氟-N-甲基苯胺衍生物在分析化学中的实用性,特别是在使用质谱区分同分异构体化合物方面,突出了其在分析方法学中的作用(Gierczyk et al., 2006)。

属性

IUPAC Name |

2,4,5-trifluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYRQKENCUFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616645 | |

| Record name | 2,4,5-Trifluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-N-methylaniline | |

CAS RN |

256412-92-7 | |

| Record name | 2,4,5-Trifluoro-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256412-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)